![molecular formula C11H16N2O4S B12540023 Oxalic acid--N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine (1/1) CAS No. 676542-93-1](/img/structure/B12540023.png)
Oxalic acid--N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxalic acid–N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine (1/1) is a complex organic compound that combines oxalic acid with a substituted ethane-1,2-diamine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid–N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine typically involves the reaction of oxalic acid with N1-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a usable form.
化学反応の分析
Types of Reactions
Oxalic acid–N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce amines or other reduced forms of the compound.
科学的研究の応用
Oxalic acid–N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or its role as a precursor in drug synthesis.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of oxalic acid–N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds to oxalic acid–N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine include other substituted ethane-1,2-diamines and oxalic acid derivatives. Examples include:
- N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine
- Oxalic acid dihydrate
- N-(1-naphthyl)ethylenediamine
Uniqueness
What sets oxalic acid–N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
676542-93-1 |
|---|---|
分子式 |
C11H16N2O4S |
分子量 |
272.32 g/mol |
IUPAC名 |
N'-(2-methylsulfanylphenyl)ethane-1,2-diamine;oxalic acid |
InChI |
InChI=1S/C9H14N2S.C2H2O4/c1-12-9-5-3-2-4-8(9)11-7-6-10;3-1(4)2(5)6/h2-5,11H,6-7,10H2,1H3;(H,3,4)(H,5,6) |
InChIキー |
WXIPGUMPJJQFPN-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC=CC=C1NCCN.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(4-Chlorophenyl)ethynyl]-1-methylpiperidin-4-ol](/img/structure/B12539941.png)
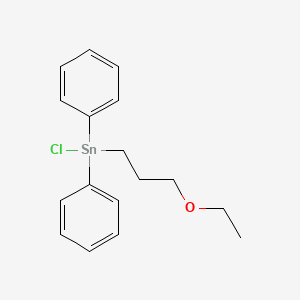

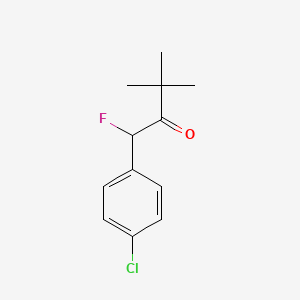
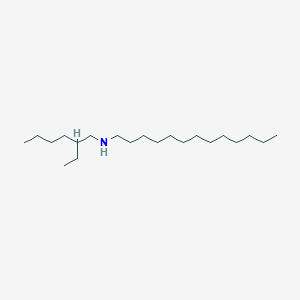
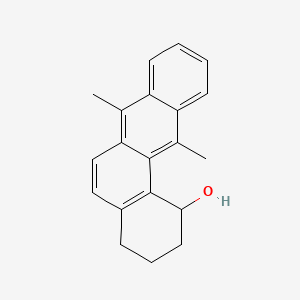

![1-Methoxy-4-{1-[(prop-2-yn-1-yl)oxy]prop-2-yn-1-yl}benzene](/img/structure/B12540007.png)
![3-[(1R)-1-Hydroxypropyl]benzonitrile](/img/structure/B12540009.png)
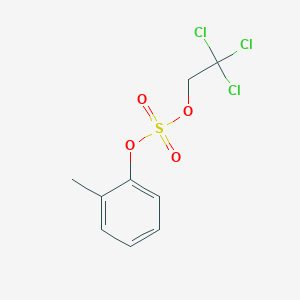
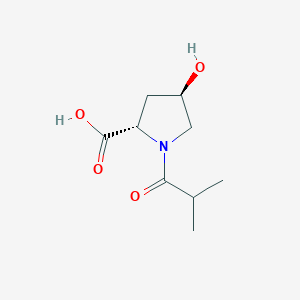
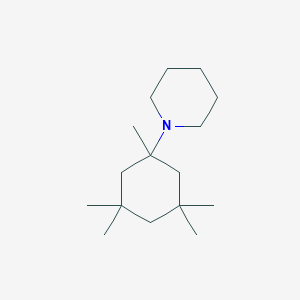
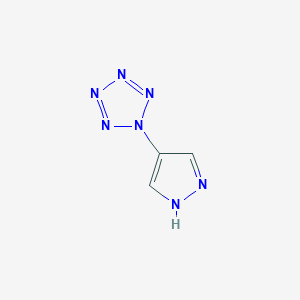
![1-(4,4-Diphenyl-7-oxabicyclo[4.1.0]heptan-1-yl)ethanone](/img/structure/B12540022.png)
